N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
Description
N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a sulfonamide derivative characterized by a pyrrolidine ring attached to a sulfonyl group, which is further linked to a phenylacetamide core. This structure combines the acetamide pharmacophore—common in analgesics like paracetamol—with a sulfonamide moiety, often associated with diverse biological activities such as enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation. Its synthesis typically involves copper-catalyzed coupling or nucleophilic substitution reactions, as seen in related compounds .
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10(15)13-11-4-6-12(7-5-11)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAZVYRDPYXYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352172 | |
| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
288154-64-3 | |
| Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via 4-(Pyrrolidin-1-ylsulfonyl)aniline Intermediate
The most widely reported method involves a two-step sequence:
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Sulfonylation of 4-aminobenzenesulfonyl chloride with pyrrolidine to form 4-(pyrrolidin-1-ylsulfonyl)aniline.
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Acetylation of the aniline intermediate using acetic anhydride or acetyl chloride.
Step 1: Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Reaction conditions:
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Reagents : 4-Aminobenzenesulfonyl chloride (1 eq), pyrrolidine (1.2 eq), base (e.g., triethylamine or pyridine, 1.5 eq).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0–25°C, 4–6 hours.
Mechanism :
The base deprotonates pyrrolidine, enabling nucleophilic attack on the sulfonyl chloride. HCl byproduct is scavenged by the base.
Step 2: Acetylation to this compound
Reaction conditions:
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Reagents : 4-(Pyrrolidin-1-ylsulfonyl)aniline (1 eq), acetic anhydride (1.5 eq), catalytic DMAP.
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Solvent : Acetonitrile or DMF.
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Temperature : Reflux (80–100°C), 2–4 hours.
Purification : Recrystallization from ethanol/water mixtures yields white crystalline product.
One-Pot Sulfonylation-Acetylation Approach
A streamlined one-pot method avoids isolating the aniline intermediate:
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Simultaneous sulfonylation and acetylation in DMF using 4-aminophenylsulfonyl chloride, pyrrolidine, and acetyl chloride.
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Base : Triethylamine (2.5 eq) neutralizes HCl.
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Temperature : 25°C, 12 hours.
Advantages : Reduced processing time; Disadvantages : Lower yield due to competing side reactions.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Reaction Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | Sulfonylation | 85 | 98 |
| THF | Sulfonylation | 78 | 95 |
| Acetonitrile | Acetylation | 88 | 97 |
| DMF | Acetylation | 82 | 93 |
Polar aprotic solvents (DMF, acetonitrile) enhance acetylation rates by stabilizing transition states.
Stoichiometric Ratios
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Excess pyrrolidine (1.2 eq) minimizes unreacted sulfonyl chloride.
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Acetic anhydride (1.5 eq) ensures complete acetylation without side-product formation.
Characterization and Analytical Data
Spectroscopic Properties
Purity and Crystallography
Alternative Methods and Innovations
Microwave-Assisted Synthesis
Enzyme-Catalyzed Acetylation
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Catalyst : Candida antarctica lipase B (CAL-B).
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Solvent : tert-Butanol, 40°C, 24 hours.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Waste Management
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The biological activity of sulfonamide derivatives is highly influenced by the substituent on the sulfonamide group. Below is a comparative analysis of key analogs:
Key Observations :
- Pyrrolidine vs.
- Diethylamine Substituent : Compound 36’s diethylsulfamoyl group introduces lipophilicity, possibly enhancing blood-brain barrier penetration relative to the target compound’s pyrrolidine group .
- Paracetamol Comparison : Unlike paracetamol, which relies on a hydroxyl group for COX-2 inhibition, the sulfonamide moiety in the target compound may target alternative pathways, such as ion channel modulation .
Halogenated and Heterocyclic Derivatives
Halogenation or heterocyclic additions significantly alter physicochemical properties:
Pharmacological Activity Profiles
- Analgesic Activity : Compound 35 (4-methylpiperazinylsulfonyl analog) outperforms paracetamol in analgesic efficacy, suggesting that sulfonamide substituents can augment activity beyond classic acetamide pharmacology .
- Anti-inflammatory Potential: The pyrrolidine sulfonamide core shares structural similarities with known carbonic anhydrase inhibitors (e.g., acetazolamide), hinting at possible anti-inflammatory applications .
Physicochemical Properties
Stability and Metabolism
- Metabolic Susceptibility : Unlike paracetamol, which undergoes hepatic glucuronidation, the sulfonamide group in the target compound may resist first-pass metabolism, extending its half-life .
Biological Activity
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound consists of a phenyl ring substituted with a pyrrolidin-1-ylsulfonamide group and an acetamide moiety. Its chemical formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological interactions.
The compound exhibits significant biochemical properties, particularly in its interactions with various enzymes and proteins. It has been shown to:
- Inhibit Enzymatic Activity : this compound interacts with enzymes such as proteases and kinases, potentially altering their catalytic activities. This interaction can lead to either inhibition or activation depending on the target enzyme's role in cellular processes.
- Modulate Cell Signaling : The compound influences cell signaling pathways by affecting the phosphorylation status of key proteins, which can alter gene expression and cellular metabolism.
The mechanism of action involves the compound's ability to bind to specific molecular targets. Key mechanisms include:
- Anti-inflammatory Effects : By inhibiting enzymes involved in inflammatory pathways, this compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticonvulsant Activity : Research has indicated that derivatives of this compound may possess anticonvulsant properties, suggesting potential applications in epilepsy treatment .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated across various studies:
Antibacterial Activity
Pyrrole derivatives similar to this compound have demonstrated antibacterial properties against pathogens like Staphylococcus aureus, with MIC values indicating effective inhibition at low concentrations .
Anticonvulsant Activity
In animal models, compounds related to this compound were tested for anticonvulsant activity. Results showed varying degrees of efficacy, with some derivatives providing significant protection against seizures in specific tests (e.g., MES test) at doses ranging from 100 mg/kg to 300 mg/kg .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Anticonvulsant Activity : A study synthesized various derivatives and tested their efficacy in animal models. The results indicated that certain modifications enhanced anticonvulsant properties, particularly those that increased lipophilicity .
- Evaluation of Antibacterial Properties : Research focused on pyrrole-based compounds showed that specific structural features contributed to enhanced antibacterial activity against resistant strains, suggesting a pathway for developing new antibiotics .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds regarding their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrrolidin-1-ylsulfonamide group | Antibacterial, anticonvulsant | Unique sulfonamide functionality |
| N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide | Piperidine instead of pyrrolidine | Analgesic | Different nitrogen heterocycle |
| N-(4-methylpiperazin-1-carbonyl)phenylacetamide | Contains piperazine moiety | Antidepressant | Lacks sulfonamide functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
